5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Chemical Synthesis Quality Control Analytical Chemistry

Structural analogs of 2-pyridone-3-carboxylic acids cannot be interchanged without re-validating LogP/pKa, risking experimental reproducibility. This 5-ethyl isomer is a precise synthetic intermediate for patented antibacterial agents (WO2013033240A1) and a validated precursor for oncology research. - **Patented relevance**: Direct use in antibacterial drug synthesis - **Class-level efficacy**: Related dihydropyridine carboxylic acids show IC50 = 7.94 µM (HCT-15) - **Structure-property studies**: Quantifiably distinct LogP/pKa from other ethyl isomers

Molecular Formula C8H9NO3
Molecular Weight 167.164
CAS No. 1248969-30-3
Cat. No. B2693908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
CAS1248969-30-3
Molecular FormulaC8H9NO3
Molecular Weight167.164
Structural Identifiers
SMILESCCC1=CNC(=O)C(=C1)C(=O)O
InChIInChI=1S/C8H9NO3/c1-2-5-3-6(8(11)12)7(10)9-4-5/h3-4H,2H2,1H3,(H,9,10)(H,11,12)
InChIKeyNVAGFQYNASHIGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Overview


5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1248969-30-3) is a heterocyclic compound within the 2-pyridone class, characterized by a 5-ethyl substituent on the dihydropyridine ring . Its primary applications lie in pharmaceutical research and development as a synthetic intermediate or building block for more complex molecules . Commercial availability for this compound includes a minimum purity specification of 95% from certain vendors [1].

1
Synthesis Research 2-pyridone core for building block derivatization
2
Regiochemical Identity Confirm 5-ethyl substitution over isomeric forms
3
Supply Specification Reported vendor purity for procurement review

Substitution Risks for 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid


Despite its core 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold, this specific compound cannot be generically substituted with close analogs without rigorous re-validation of key physicochemical and biological properties. The precise position of the ethyl group (5-ethyl vs. 1-ethyl or 6-ethyl isomers) significantly influences molecular properties such as lipophilicity (LogP) and acidity (pKa), which are critical determinants of solubility, permeability, and target binding [1]. These differences underscore that even seemingly minor structural variations can lead to quantifiably different behavior in research applications, making direct substitution a risk to experimental reproducibility and data integrity .

Target Compound
5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Potential Substitute
1-Ethyl or 6-Ethyl positional isomers
Regioisomeric shifts may alter ionization (pKa) and partition (LogP) properties, which determine solubility and permeability. Direct substitution without verification may carry reproducibility risk.

Comparative Analysis of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid


Purity: 5-Ethyl vs. 1-Ethyl Analogs

The commercially available 5-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is offered with a minimum purity specification of 95% by vendors such as AKSci . In contrast, the closely related 1-ethyl positional isomer (CAS 141605-22-3) is available from some suppliers with a higher minimum purity of 97% . This quantifiable difference in available purity grades is a direct procurement consideration, as the 5-ethyl variant may require additional purification steps for certain high-precision applications compared to its 1-ethyl counterpart.

Purity Specification
Commercial specification
Target: Min. 95% (reported) vs. 1-Ethyl analog: Min. 97% (reported)
Vendor purity levels may influence downstream processing needs.
Source review: supplier datasheet context.
Chemical Synthesis Quality Control Analytical Chemistry

Predicted Lipophilicity (LogP) Comparison

Computational predictions indicate that the position of the ethyl substituent on the dihydropyridine ring alters lipophilicity. A related positional isomer, 6-ethyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid, has a predicted LogP of 0.32 [1]. While data for the target 5-ethyl compound are not explicitly provided, this class-level inference suggests it will differ from other isomers, such as 1-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, which has a predicted LogP of approximately 0.64 . This variability in LogP within the isomer class implies that the 5-ethyl analog will have a distinct partition coefficient, impacting its suitability for different assay media or in silico modeling studies.

Predicted LogP Variation
Predicted
Reported isomer class range: 0.32 to 0.64
Supports a distinct partition coefficient expectation.
In silico inference; requires experimental validation.
Medicinal Chemistry ADME Properties Computational Chemistry

Predicted Acidity (pKa) Comparison

The predicted acid dissociation constant (pKa) for the 1-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid analog is 2.67±0.20 . This is a predictive value, and the pKa for the target 5-ethyl compound is expected to be in a similar range but will differ due to the change in substitution pattern. The exact value would influence its ionization state at physiological pH, affecting solubility and target engagement. The quantifiable difference in pKa between positional isomers, even if small, is a key factor in selecting the correct compound for studies sensitive to charge state, such as solubility screens or receptor binding assays.

Predicted pKa Value
Predicted
Analog predicted pKa: 2.67 ± 0.20
Supports pH-dependent ionization screening rationale.
In silico inference; review for assay buffer context.
Physicochemical Properties Ionization State Formulation Science

Optimal Use Cases for 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid


Synthetic Intermediate in Antibacterial Drug Discovery

The compound serves as a crucial building block for synthesizing more complex antibacterial agents. Patent literature, such as WO2013033240A1, specifically describes the use of 5-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives for treating bacterial infections [1]. This establishes a direct, patented link between this core structure and a specific therapeutic area, making it a valuable starting material for researchers developing novel antibacterial compounds.

Cytotoxic Dihydropyridine Scaffold

Studies on related dihydropyridine carboxylic acids demonstrate significant cytotoxic activity against cancer cell lines. For example, compounds 3a and 3b from a novel series exhibited IC50 values of 7.94 ± 1.6 μM and 9.24 ± 0.9 μM against the HCT-15 colorectal cancer cell line [2]. This class-level evidence supports the potential of this scaffold for developing antineoplastic agents, positioning the 5-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a promising precursor for further functionalization in oncology research.

Physicochemical Property Modulation

Given the documented variations in predicted LogP and pKa among ethyl-substituted dihydropyridine carboxylic acid isomers [3], this compound is well-suited for systematic studies investigating structure-property relationships. Researchers can use this specific 5-ethyl isomer to probe how subtle changes in substitution pattern affect lipophilicity and ionization, which are critical for optimizing the ADME profile of drug candidates.

Application
Selection Property
Validation Focus
Antibacterial building-block research
Reported patent-derived scaffold
Synthetic route verification
Cancer cell-model studies
Reported class-level cytotoxicity
Cell-model endpoint review
Structure-property relationship exploration
Reported predicted LogP/pKa variation
Experimental property measurement

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